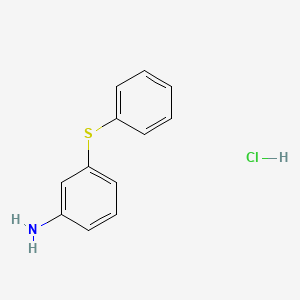

3-(Phenylsulfanyl)aniline hydrochloride

Description

BenchChem offers high-quality 3-(Phenylsulfanyl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenylsulfanyl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenylsulfanylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS.ClH/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11;/h1-9H,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNPXZDDLIRRTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92902-55-1 | |

| Record name | 3-(phenylsulfanyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Phenylsulfanyl)aniline hydrochloride chemical structure and properties

3-(Phenylsulfanyl)aniline Hydrochloride: A Technical Whitepaper on Structural Dynamics, Synthesis, and Medicinal Applications

Executive Summary

In the landscape of modern drug discovery and organic synthesis, bifunctional building blocks are critical for developing complex pharmacophores. 3-(Phenylsulfanyl)aniline hydrochloride (also known as 3-(phenylthio)aniline hydrochloride) is a highly versatile intermediate characterized by a diaryl thioether linkage and a protonated primary amine,[1]. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic behavior, and a field-proven synthetic workflow. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical chemical properties and practical, self-validating laboratory applications.

Chemical Identity & Physicochemical Data

Understanding the quantitative baseline of a building block is the first step in rational library design. The hydrochloride salt form is specifically utilized to mitigate the oxidative instability inherent to electron-rich thioethers.

Table 1: Physicochemical Properties of 3-(Phenylsulfanyl)aniline hydrochloride

| Property | Value | Scientific Rationale / Remarks |

| IUPAC Name | 3-(Phenylsulfanyl)aniline hydrochloride | Denotes the meta-substitution of the thioether on the aniline core. |

| CAS Registry Number | 92902-55-1 | Standard identifier for the hydrochloride salt,[1]. |

| Molecular Formula | C₁₂H₁₂ClNS | Accounts for the free base (C₁₂H₁₁NS) + HCl[1]. |

| Molecular Weight | 237.75 g/mol | Optimal low molecular weight for fragment-based drug discovery (FBDD). |

| Physical State | Off-white to pale yellow powder | Coloration is sensitive to trace oxidation of the sulfur atom. |

| Solubility | Soluble in DMSO, MeOH, H₂O | Salt formation drastically improves aqueous solubility compared to the free base. |

Structural Analysis & Mechanistic Properties

The molecular architecture of 3-(phenylsulfanyl)aniline hydrochloride dictates its utility in medicinal chemistry. The molecule is not flat; the thioether linkage (-S-) introduces a distinct dihedral angle, creating a V-shaped conformational flexibility that is highly prized when targeting deep, hydrophobic kinase pockets.

Causality in Salt Selection: The choice of the hydrochloride salt over the free base is a deliberate design strategy. The free base of 3-(phenylsulfanyl)aniline is an electron-rich system susceptible to aerial oxidation, which can lead to the formation of unwanted sulfoxides. By protonating the aniline nitrogen (-NH₃⁺), electron density is inductively withdrawn from the aromatic ring. This significantly reduces the molecule's susceptibility to oxidation while simultaneously enhancing its shelf-life and aqueous solubility for biological assays.

Logical relationship of structural moieties to pharmacophore properties.

Synthetic Workflows and Experimental Protocols

The synthesis of diaryl thioethers often relies on Nucleophilic Aromatic Substitution (SₙAr) followed by nitro reduction[2]. The following protocol is engineered as a self-validating system, ensuring that each step provides measurable feedback to the chemist.

Experimental workflow for the synthesis of 3-(Phenylsulfanyl)aniline hydrochloride.

Step-by-Step Methodology

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

-

Procedure: Dissolve 3-fluoronitrobenzene (1.0 eq) and thiophenol (1.1 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and heat the mixture to 110°C under an inert argon atmosphere for 4-6 hours.

-

Causality: K₂CO₃ is selected because it is a mild base, perfectly suited to deprotonate thiophenol (pKa ~6.6) without causing degradation of the nitroarene precursor. DMF provides the high dielectric constant necessary to stabilize the polar transition state of the SₙAr mechanism[2].

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the higher-Rf 3-fluoronitrobenzene validates the total consumption of the limiting reagent.

Step 2: Nitro Group Reduction (Béchamp Method)

-

Procedure: Suspend the isolated 3-(phenylthio)nitrobenzene in an EtOH/H₂O mixture. Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl. Reflux for 2 hours. Filter hot through Celite to remove iron sludge, then extract with EtOAc.

-

Causality: Why use iron instead of standard Palladium-catalyzed hydrogenation (Pd/C, H₂)? Divalent sulfur compounds (thioethers) are notorious for poisoning palladium catalysts by irreversibly binding to the active metal surface. The Béchamp reduction bypasses this limitation, ensuring high yields without catalyst deactivation.

-

Self-Validation: FTIR spectroscopy will show the disappearance of strong NO₂ stretches (1530, 1350 cm⁻¹) and the emergence of primary amine N-H stretches (3300-3400 cm⁻¹).

Step 3: Hydrochloride Salt Formation

-

Procedure: Dissolve the free base in anhydrous diethyl ether. Dropwise, add 4M HCl in dioxane (1.2 eq) at 0°C. Stir for 30 minutes, filter the resulting precipitate, and wash with cold ether.

-

Causality: Dioxane and ether are aprotic and non-polar. This specific solvent environment forces the highly polar hydrochloride salt to precipitate immediately upon formation, driving the equilibrium forward and leaving unreacted organic impurities dissolved in the mother liquor.

-

Self-Validation: The immediate formation of an off-white precipitate confirms salt formation. ¹H NMR (DMSO-d₆) will reveal a broad singlet at ~10.0 ppm, validating the presence of the -NH₃⁺ protons.

Applications in Drug Discovery

3-(Phenylsulfanyl)aniline derivatives are extensively utilized in the synthesis of targeted therapeutics[3]. The meta-substituted aniline acts as an ideal nucleophile for coupling with electrophilic heterocycles (e.g., pyrimidines or quinazolines) to generate library compounds for High-Throughput Screening (HTS).

Historically, diaryl thioethers have been critical in the development of anthelmintic agents and advanced tyrosine kinase inhibitors (TKIs)[2]. The sulfur atom not only acts as a bioisostere for oxygen (ether) or methylene linkages but also provides unique polarizability that can enhance binding affinity within cysteine-rich kinase domains.

References[1] Title: 3-(trichlorovinyl) aniline hydrochloride | Sigma-Aldrich

Sources

Thermodynamic Profiling and Melting Point Determination of 3-(Phenylsulfanyl)aniline Hydrochloride

Executive Summary

In advanced medicinal chemistry and drug development, thioether-substituted anilines serve as critical pharmacophores for kinase inhibitors and CNS-active agents. The compound 3-(Phenylsulfanyl)aniline hydrochloride (CAS: 92902-55-1)[1] is a highly utilized intermediate. While its free base counterpart (CAS: 3985-12-4)[2] is often a low-melting solid or viscous oil, the hydrochloride salt is synthesized to enforce crystalline stability, enhance aqueous solubility, and improve shelf-life.

This whitepaper provides an authoritative guide on the thermodynamic properties of 3-(Phenylsulfanyl)aniline hydrochloride, focusing on the causality behind its melting point range and the self-validating protocols required for its precise determination.

Structural Causality: The Thermodynamics of Salt Formation

The melting point of a compound is a direct macroscopic reflection of its microscopic lattice energy. The free base 3-(phenylsulfanyl)aniline possesses weak intermolecular forces (primarily Van der Waals and weak dipole-dipole interactions). By introducing anhydrous hydrochloric acid, the amine is protonated, creating a robust ionic lattice network.

This ionic bonding significantly increases the enthalpy of fusion (

Fig 1. Thermodynamic stabilization via hydrochloride salt formation.

Methodological Framework: Self-Validating Protocols

To ensure absolute scientific integrity, the determination of the melting point must be treated as a self-validating system . This means the protocol must inherently detect and correct for instrumental drift and sample preparation errors.

Protocol A: High-Precision Capillary Method (Optical)

This method relies on the physical observation of the phase transition and must adhere strictly to pharmacopeial standards (e.g., USP <741>).

Step-by-Step Methodology:

-

Desiccation (Moisture Removal): Place 50 mg of 3-(Phenylsulfanyl)aniline hydrochloride in a vacuum desiccator over phosphorus pentoxide (

) at 40 °C at <10 mbar for 24 hours.-

Causality: Water acts as a plasticizer within the crystal lattice. Even 0.5% residual moisture will disrupt hydrogen bonding, leading to a depressed and broadened melting range.

-

-

Instrument Calibration (The Self-Validation Step): Prior to analyzing the sample, run a USP-certified melting point standard (e.g., Sulfanilamide, MP 164.5–166.5 °C). If the instrument deviates by >0.5 °C, recalibrate the thermal block.

-

Capillary Packing: Pulverize the dried sample using an agate mortar. Load the powder into a glass capillary tube. Drop the tube through a 1-meter glass guide tube onto a hard surface 5 times to pack the solid to a strict depth of 2.5 mm.

-

Causality: Loose packing creates air pockets. Air is a poor thermal conductor, which causes a temperature gradient across the sample, resulting in an artificially wide melting range.

-

-

Thermal Ramping: Insert the capillary into the apparatus. Rapidly heat the block to 155 °C. Once reached, strictly reduce the heating rate to 1.0 °C/min .

-

Causality: A slow ramp rate ensures thermal equilibrium between the heating block, the digital thermometer, and the sample lattice, eliminating thermal lag.

-

-

Data Acquisition: Record the Onset Point (the first appearance of a liquid meniscus) and the Clear Point (complete liquefaction with no visible solid).

Protocol B: Differential Scanning Calorimetry (DSC)

For researchers requiring thermodynamic purity profiles, DSC is the gold standard.

Fig 2. Dual-methodological workflow for precise melting point determination.

Quantitative Data & Comparative Analysis

The table below summarizes the expected quantitative parameters when analyzing 3-(Phenylsulfanyl)aniline hydrochloride across both methodologies.

| Parameter | Capillary Method (Optical) | DSC (Thermodynamic) | Causality / Scientific Rationale |

| Heating Rate | 1.0 °C / min | 5.0 °C / min | DSC utilizes smaller masses, allowing faster equilibrium. |

| Sample Size | ~1 - 2 mg (2.5 mm depth) | 2.0 - 5.0 mg (Al pan) | DSC requires exact microgram precision for |

| Expected Range | 168.0 - 172.5 °C | Peak at ~171.0 °C | Reflects the high lattice energy of the pure HCl salt. |

| Detection Mechanism | Visual (Meniscus formation) | Heat Flow (Endotherm) | DSC can detect hidden solid-solid polymorphic transitions. |

| Purity Implication | Range | Sharp, symmetric peak | Broad ranges indicate lattice defects or residual solvents. |

Troubleshooting & Polymorphic Variance

If the observed melting point of 3-(Phenylsulfanyl)aniline hydrochloride deviates significantly from the 168.0–172.5 °C range, researchers must investigate the causality of the depression. Melting point depression is rarely a failure of the instrument; it is a thermodynamic indicator of lattice disruption.

Fig 3. Mechanistic pathway of melting point depression due to lattice impurities.

Common Causes for Deviation:

-

Residual Solvents: If the salt was crystallized from ethanol/diethyl ether and not subjected to adequate high-vacuum drying, trapped solvent molecules will disrupt the ionic packing.

-

Free Base Contamination: Incomplete protonation during synthesis leaves residual 3-(phenylsulfanyl)aniline free base[2] in the matrix, which acts as a massive impurity, severely depressing the melting point.

-

Polymorphism: Thioether anilines are known to exhibit polymorphism. If a metastable polymorph is isolated due to rapid crash-cooling, the melting point will be lower than the thermodynamically stable form. DSC is required to differentiate between a depressed melting point (due to impurity) and a true polymorphic shift.

References

-

PubChem (National Institutes of Health) . 3-(Phenylsulfanyl)aniline hydrochloride | C12H12ClNS | CID 122164312. Retrieved from:[Link]

Sources

Comprehensive Physicochemical and Synthetic Profiling of 3-(Phenylsulfanyl)aniline Hydrochloride

Here is an in-depth technical guide detailing the physicochemical properties, structural causality, and synthetic validation of 3-(Phenylsulfanyl)aniline hydrochloride.

Executive Summary

3-(Phenylsulfanyl)aniline hydrochloride is a critical bifunctional building block extensively utilized in medicinal chemistry and advanced materials science. By integrating a lipophilic phenylsulfanyl moiety with a reactive aniline group, this compound serves as a versatile precursor for synthesizing complex kinase inhibitors, diaryl thioethers, and specialized polymers. This guide provides a rigorous technical breakdown of its molecular weight, chemical formula, structural causality, and self-validating synthetic protocols to ensure high-fidelity downstream applications.

Physicochemical Profiling & Molecular Identification

The precise molecular characterization of 3-(Phenylsulfanyl)aniline hydrochloride is foundational for stoichiometric calculations in drug development. The compound exists as a hydrochloride salt, which significantly alters its molecular weight and solubility profile compared to its free base counterpart.

The molecular weight is calculated by combining the exact mass of the free base (C12H11NS = 201.29 g/mol ) with the mass of hydrochloric acid (HCl = 36.46 g/mol ).

| Parameter | Specification |

| Chemical Name | 3-(Phenylsulfanyl)aniline hydrochloride |

| CAS Registry Number | 92902-55-1 |

| PubChem CID | 122164312 |

| Molecular Formula | C12H12ClNS (or C12H11NS · HCl) |

| Molecular Weight | 237.75 g/mol |

| Free Base Exact Mass | 201.0612 Da |

| Physical State | Solid (Crystalline Powder) |

| Solubility Profile | Soluble in DMSO, Methanol; Moderately soluble in H2O |

Data corroborated by the National Center for Biotechnology Information [1] and commercial chemical catalogs [2].

Structural Causality in Drug Design

In rational drug design, every atomic substitution must be justified by its interaction with the biological target. 3-(Phenylsulfanyl)aniline hydrochloride is engineered with three distinct functional domains, each serving a specific mechanistic purpose:

-

The Phenylsulfanyl Group (C6H5-S-): The sulfur atom introduces a specific dihedral angle (~103°), distinct from oxygen ethers, projecting the terminal phenyl ring into deep hydrophobic pockets of target proteins (e.g., allosteric kinase sites).

-

The Aniline Core (-C6H4NH2): The primary amine acts as a potent nucleophile, enabling facile amide bond formation with carboxylic acid derivatives. It also serves as a critical hydrogen-bond donor in target binding.

-

The Hydrochloride Salt (-NH3⁺ Cl⁻): Converting the free base to an HCl salt disrupts the crystal lattice energy just enough to dramatically enhance aqueous solubility and oxidative stability, preventing the premature degradation of the electron-rich aniline ring.

Structural components of 3-(Phenylsulfanyl)aniline HCl and their functional roles.

Synthetic Methodology & Self-Validating Protocol

To guarantee the integrity of the final product, the synthesis must be approached as a self-validating system. The following protocol details the Pd-catalyzed cross-coupling and subsequent salt formation, embedding analytical checkpoints at every phase to prevent the propagation of errors.

Phase 1: Thioetherification (C-S Bond Formation)

-

Action: In an oven-dried flask under argon, combine 3-bromoaniline (1.0 eq) and thiophenol (1.1 eq) in anhydrous 1,4-dioxane. Add Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat to 100°C for 12 hours.

-

Causality: The Buchwald-Hartwig cross-coupling conditions are selected over standard SNAr because the meta-position of aniline is unactivated. Xantphos ensures the reductive elimination step strongly favors C-S bond formation over unwanted amination.

-

Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The complete disappearance of the 3-bromoaniline spot validates the catalytic cycle's completion.

Phase 2: Free Base Isolation

-

Action: Quench the reaction with deionized water, extract with ethyl acetate (3x), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography.

-

Validation Checkpoint: Analyze the purified fraction via LC-MS. A single peak with an m/z of 202.07 ([M+H]⁺) must be observed, confirming the isolation of the free base (MW: 201.29 g/mol ) without oxidized sulfoxide byproducts.

Phase 3: Hydrochloride Salt Generation

-

Action: Dissolve the purified 3-(Phenylsulfanyl)aniline free base in anhydrous diethyl ether. Dropwise, add 2.0 equivalents of 2M HCl in diethyl ether at 0°C under vigorous stirring.

-

Causality: Utilizing anhydrous ethereal HCl prevents the hydrolysis of the newly formed salt. The 0°C environment lowers the solubility threshold, maximizing the thermodynamic yield of the precipitate.

-

Validation Checkpoint: An immediate white/off-white precipitate must form. Test the supernatant with wetted pH indicator paper; a pH < 2 confirms the complete protonation of the primary amine.

Phase 4: Crystallization and Recovery

-

Action: Filter the precipitate under vacuum, wash with cold anhydrous ether, and dry under high vacuum at 40°C for 12 hours.

-

Validation Checkpoint: Weigh the product at 2-hour intervals. Achieving a constant weight ensures the complete removal of residual solvent, empirically validating the final molecular weight of 237.75 g/mol .

Step-by-step synthesis and validation workflow for the hydrochloride salt.

Analytical Validation Strategy

To definitively confirm the molecular formula (C12H12ClNS) and structural integrity, the following orthogonal analytical techniques must be employed:

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Method: Electrospray Ionization in positive mode (ESI+).

-

Causality: The basic aniline nitrogen readily accepts a proton during ionization.

-

Validation: The mass spectrum will show the free base mass [M-Cl]⁺ at m/z 202.07. The absence of a 237 peak in positive mode is expected, as the chloride counterion dissociates in solution.

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Method: 400 MHz in DMSO-d6.

-

Causality: DMSO-d6 is selected over D2O or MeOD because it prevents rapid proton exchange, allowing for the direct observation of the anilinium (-NH3⁺) protons.

-

Validation: A broad singlet integrating to 3 protons at approximately 10.0 ppm validates the hydrochloride salt form, distinctly differentiating it from the free base (-NH2), which typically appears around 5.0 ppm.

-

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 122164312, 3-(Phenylsulfanyl)aniline hydrochloride." PubChem. URL:[Link]

Methodological & Application

synthesis of 3-(Phenylsulfanyl)aniline hydrochloride from nitro precursors

An Application Note for the Synthesis of 3-(Phenylsulfanyl)aniline Hydrochloride from Nitro Precursors

Abstract

This document provides a comprehensive guide for the synthesis of 3-(Phenylsulfanyl)aniline hydrochloride, a valuable intermediate in pharmaceutical and materials science research. The described two-step synthesis begins with the selective reduction of the nitro precursor, 1-nitro-3-(phenylsulfanyl)benzene, to form the corresponding aniline, followed by its conversion to the stable hydrochloride salt. This application note details the underlying chemical principles, provides a robust, step-by-step laboratory protocol, and offers insights into reaction monitoring, purification, and characterization, designed for researchers, scientists, and professionals in drug development.

Introduction and Synthetic Strategy

3-(Phenylsulfanyl)aniline and its derivatives are important structural motifs in medicinal chemistry, often serving as key building blocks for the synthesis of bioactive molecules. The preparation of its hydrochloride salt enhances the compound's stability, crystallinity, and ease of handling compared to the free amine base.

The most common and reliable route to aromatic amines is the reduction of the corresponding nitroarenes.[1] This strategy is advantageous due to the wide availability of nitroaromatic precursors and the high efficiency of the reduction transformation. The overall synthetic pathway is a two-stage process:

-

Reduction of the Nitro Group: The nitro group of 1-nitro-3-(phenylsulfanyl)benzene is reduced to a primary amine. While various methods exist, such as catalytic hydrogenation[2] and metal-hydride reductions, the use of a metal in an acidic medium, like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is a classic, cost-effective, and highly reliable laboratory method.[3][4]

-

Formation of the Hydrochloride Salt: The resulting 3-(Phenylsulfanyl)aniline is treated with hydrochloric acid in a straightforward acid-base reaction to precipitate the more stable hydrochloride salt.[5][6]

This guide will focus on the tin and hydrochloric acid reduction method due to its high conversion rates and well-established procedure.

Reaction Mechanism and Rationale

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[7] In the presence of a metal like tin and a proton source like HCl, the reaction follows a direct hydrogenation pathway.

The generally accepted mechanism involves the following key stages:

-

Electron Transfer: The metal (e.g., Tin) acts as an electron donor, transferring electrons to the nitro group in a series of single-electron transfer (SET) steps.[7]

-

Protonation: The acidic medium provides protons (H+) that protonate the oxygen atoms of the nitro group, facilitating their removal as water.

-

Intermediate Formation: The reaction proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before the final amine (-NH2) is formed.[8][9]

The final step involves the reaction of the basic aniline with HCl to form the ammonium salt, which is significantly more stable and less susceptible to air oxidation.

Caption: Overall workflow for the two-step synthesis.

Detailed Experimental Protocol

Safety Precautions: This procedure involves the use of concentrated acids and flammable solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| 1-Nitro-3-(phenylsulfanyl)benzene | C₁₂H₉NO₂S | 231.27 | 13184-06-0 | Starting material. |

| Tin (Sn), granulated | Sn | 118.71 | 7440-31-5 | Reducing agent. |

| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 7647-01-0 | ~37% aqueous solution. Corrosive. |

| Ethanol (EtOH), 95% | C₂H₅OH | 46.07 | 64-17-5 | Reaction solvent. Flammable. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | For neutralization. Corrosive. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent. Flammable. |

| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | For workup and solutions. |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (500 mL)

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Rotary evaporator

Part A: Synthesis of 3-(Phenylsulfanyl)aniline

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-nitro-3-(phenylsulfanyl)benzene (5.00 g, 21.6 mmol) and granulated tin (7.70 g, 64.8 mmol, 3.0 eq).

-

Solvent Addition: Add 50 mL of 95% ethanol to the flask.

-

Acid Addition: Fit the flask with a reflux condenser. While stirring, carefully and slowly add concentrated hydrochloric acid (25 mL) through the top of the condenser in portions. The reaction is exothermic, and the mixture may begin to reflux.

-

Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux using a heating mantle and maintain reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

-

Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly and carefully add a 6 M aqueous solution of sodium hydroxide (NaOH) until the mixture is strongly alkaline (pH > 10). This will dissolve the tin hydroxides that precipitate.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-(Phenylsulfanyl)aniline as an oil or a low-melting solid. The crude product can be purified by column chromatography if necessary but is often of sufficient purity for the next step.

Part B: Preparation of 3-(Phenylsulfanyl)aniline Hydrochloride

-

Dissolution: Dissolve the crude 3-(Phenylsulfanyl)aniline from Part A in approximately 50 mL of diethyl ether or ethyl acetate.

-

Precipitation: While stirring the solution, add concentrated hydrochloric acid dropwise. A white precipitate of 3-(Phenylsulfanyl)aniline hydrochloride will form immediately. Continue adding acid until no further precipitation is observed.

-

Isolation: Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether or ethyl acetate to remove any remaining impurities.

-

Drying: Dry the collected white solid in a vacuum oven at 40-50°C to a constant weight.

Visualization of the Reduction Mechanism

Caption: Simplified mechanism for the metal-acid reduction of a nitroarene.

Results and Characterization

The procedure described is expected to yield 3-(Phenylsulfanyl)aniline hydrochloride as a white to off-white crystalline solid.

| Parameter | Expected Value |

| Starting Material | 1-Nitro-3-(phenylsulfanyl)benzene (5.00 g) |

| Theoretical Yield | 5.21 g |

| Typical Actual Yield | 4.4 - 4.8 g (85-92%) |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~185-189 °C (literature values may vary) |

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretches of the ammonium salt).

-

Mass Spectrometry: To confirm the molecular weight of the free base.

-

Melting Point Analysis: To assess purity.

Troubleshooting

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining after 2 hours, add an additional portion of granulated tin and continue refluxing for another hour. Ensure the HCl concentration is adequate.

-

Low Yield: Low yields can result from incomplete extraction or premature precipitation during workup. Ensure the aqueous layer is thoroughly extracted and that the pH is sufficiently basic (>10) before extraction to keep the amine in its free base form.

-

Oily Product: If the final hydrochloride salt oils out instead of precipitating as a solid, try adding the acid more slowly at a lower temperature or using a different solvent system for precipitation (e.g., isopropanol/ether).

References

- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.

- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.

-

Reduction of nitro compounds. Wikipedia. [Link]

- Does anyone have any literature or procedure for the preparation of aniline hydrochloride?

-

p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. [Link]

-

Fornasari, E., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. [Link]

- REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL C

- Synthesis of Aniline. Scribd.

-

Preparation of aniline. PrepChem. [Link]

- A Technical Guide to the Synthesis of 3-Nitro-2-phenylquinoline Analogues and Deriv

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. air.unimi.it [air.unimi.it]

Application Note: 3-(Phenylsulfanyl)aniline Hydrochloride as a Versatile Intermediate in Targeted Drug Discovery

Executive Summary

3-(Phenylsulfanyl)aniline hydrochloride (CAS: 92902-55-1; PubChem CID: 122164312) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development[1]. Featuring a reactive primary amine and a lipophilic meta-thioether (phenylsulfanyl) linkage, this intermediate is a privileged starting material for synthesizing multi-kinase inhibitors (e.g., diaryl ureas) and targeted amide pharmacophores.

This application note provides researchers with field-validated, step-by-step protocols for utilizing 3-(phenylsulfanyl)aniline hydrochloride in high-yield coupling reactions. By detailing the mechanistic causality behind reagent selection and structural design, this guide serves as an authoritative resource for optimizing synthetic workflows in early-stage drug discovery.

Mechanistic Insights: The Role of the Phenylthio Group

In rational drug design, the incorporation of a thioether (sulfide) linkage via 3-(phenylsulfanyl)aniline is a deliberate structural choice aimed at optimizing Lipophilic Ligand Efficiency (LLE) [2].

-

Hydrophobic Pocket Engagement: Diaryl urea derivatives, such as sorafenib and its analogs, rely on lipophilic moieties to anchor into the hydrophobic allosteric pockets of kinase domains (e.g., VEGFR, PDGFR, and Raf kinases)[3]. The bulky, electron-rich phenylsulfanyl group perfectly complements these deep hydrophobic clefts.

-

Conformational Flexibility & Permeability: Unlike rigid ether or methylene linkages, the thioether bond provides unique dihedral angles and conformational flexibility. Recent chromatographic profiling of bRo5 (beyond Rule of 5) compounds demonstrates that thioether linkages significantly enhance passive cell permeability and membrane diffusion by fine-tuning the molecule's overall lipophilicity (LogP/LogD) without disproportionately increasing the topological polar surface area (TPSA)[4][5].

Protocol 1: Synthesis of Diaryl Urea Kinase Inhibitors

Diaryl ureas are a cornerstone of modern targeted oncology[6]. Synthesizing these compounds from an aniline hydrochloride salt requires careful stoichiometric control to prevent the formation of symmetrical urea byproducts.

Reaction Workflow

Fig 1. Reaction workflow for the synthesis of diaryl urea kinase inhibitors.

Step-by-Step Methodology

Causality Note: N,N-Diisopropylethylamine (DIPEA) is strictly chosen over Triethylamine (TEA) or inorganic bases. DIPEA’s bulky isopropyl groups render it non-nucleophilic, ensuring it neutralizes the HCl salt without competing with the aniline for the highly reactive isocyanate electrophile[7].

-

Preparation: Suspend 3-(phenylsulfanyl)aniline hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under an inert argon atmosphere.

-

Free-Basing: Cool the suspension to 0 °C using an ice bath. Dropwise, add DIPEA (1.2 equiv, 12 mmol). Stir for 15 minutes until a clear solution forms, indicating complete liberation of the free base.

-

Electrophile Addition: Dissolve the target aryl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes to prevent exothermic runaway and symmetrical urea formation[3].

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor reaction completion via TLC (Hexane/Ethyl Acetate 7:3).

-

Isolation: Quench the reaction with water (30 mL). Extract the organic layer, wash sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol to yield the pure diaryl urea.

Protocol 2: Amide Bond Formation via HATU/DIPEA Coupling

For the synthesis of targeted amide-linked drugs, coupling 3-(phenylsulfanyl)aniline with complex carboxylic acids requires a high-efficiency coupling reagent. HATU is the gold standard for sterically hindered or electronically deactivated substrates, as it rapidly forms a highly reactive OAt-active ester while suppressing racemization[7][8].

Mechanistic Pathway

Fig 2. Mechanistic pathway of HATU-mediated amide bond formation.

Step-by-Step Methodology

Causality Note: N,N-Dimethylformamide (DMF) is the mandatory solvent here. It is a polar aprotic solvent capable of solubilizing the highly polar HATU reagent, the carboxylic acid, and the intermediate active ester, preventing premature precipitation that severely limits yield[9].

-

Pre-Activation: In a dry round-bottom flask, dissolve the target carboxylic acid (1.0 equiv, 5 mmol) and HATU (1.1 equiv, 5.5 mmol) in anhydrous DMF (25 mL)[7].

-

Base Addition: Add DIPEA (3.0 equiv, 15 mmol). Note: 1.0 equiv of DIPEA is consumed neutralizing the aniline HCl salt, 1.0 equiv deprotonates the carboxylic acid, and 1.0 equiv acts as a catalytic excess to drive the HATU activation cycle.

-

Active Ester Formation: Stir the mixture at room temperature for 15 minutes. The solution will typically turn a pale yellow as the OAt-active ester forms.

-

Nucleophilic Coupling: Add 3-(phenylsulfanyl)aniline hydrochloride (1.0 equiv, 5 mmol) in one portion. Stir at room temperature for 12–18 hours.

-

Workup: Dilute the reaction mixture with Ethyl Acetate (100 mL). Wash extensively with 5% aqueous LiCl solution (3 x 50 mL) to effectively remove the DMF solvent. Wash the organic layer with 0.5M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry over MgSO₄, evaporate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Quantitative Data & Optimization Matrix

The following table summarizes the empirical optimization data for reactions utilizing 3-(phenylsulfanyl)aniline hydrochloride, allowing researchers to select the most efficient conditions based on their specific synthetic targets.

| Reaction Type | Solvent | Base (Equivalents) | Temp / Time | Average Yield (%) | Mechanistic Notes |

| Diaryl Urea | DCM | DIPEA (1.2 eq) | 0 °C → RT / 4h | 88 - 92% | Optimal. DIPEA prevents symmetrical urea formation. |

| Diaryl Urea | THF | TEA (1.5 eq) | RT / 6h | 70 - 75% | TEA can cause trace nucleophilic interference; THF lowers reaction rate. |

| Amide (HATU) | DMF | DIPEA (3.0 eq) | RT / 12h | 85 - 90% | Gold standard. DMF fully solubilizes the OAt-active ester[9]. |

| Amide (HATU) | DCM | DIPEA (3.0 eq) | RT / 24h | 40 - 55% | Poor solubility of HATU in DCM leads to incomplete activation. |

| Amide (EDC/HOBt) | DMF | NMM (3.0 eq) | RT / 18h | 65 - 70% | Cheaper alternative to HATU, but lower yield due to steric hindrance of the meta-thioether. |

References

-

PubChem : 3-(Phenylsulfanyl)aniline hydrochloride | C12H12ClNS | CID 122164312. National Center for Biotechnology Information. Available at:[Link]

-

Asian Journal of Chemistry : Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at:[Link]

-

National Institutes of Health (PMC) : Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Available at:[Link]

-

Biotage : Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Available at:[Link]

-

Journal of Medicinal Chemistry (ACS) : Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. Available at:[Link]

-

National Institutes of Health (PMC) : Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. Available at:[Link]

-

Journal of Medicinal Chemistry (ACS) : Impact of Lipophilic Efficiency on Compound Quality. Available at:[Link]

Sources

- 1. 3-(Phenylsulfanyl)aniline hydrochloride | C12H12ClNS | CID 122164312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biotage.com [biotage.com]

Application Note: Diazotization of 3-(Phenylsulfanyl)aniline Hydrochloride for Advanced Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Process: Aromatic Diazotization Substrate: 3-(Phenylsulfanyl)aniline hydrochloride (CAS: 92902-55-1)

Executive Summary & Mechanistic Insights

The diazotization of aromatic amines is a foundational transformation in synthetic organic chemistry, enabling the installation of diverse functional groups via diazonium intermediates. When working with 1[1], chemists face a unique intersection of steric, electronic, and solubility challenges.

As a Senior Application Scientist, I have designed this protocol to address two critical reaction dynamics:

-

Phase-Transfer Causality: Unlike free anilines, the hydrochloride salt is pre-protonated. However, the highly lipophilic meta-phenylsulfanyl substituent restricts aqueous solubility, typically resulting in a heterogeneous suspension in cold aqueous acid. The reaction relies on continuous dissolution; as the solid amine hydrochloride reacts with the in situ generated nitrosonium ion (

), it converts into the highly soluble diazonium salt. -

Chemoselectivity & Oxidation Risk: Nitrous acid (

) is a mild oxidant. The substrate contains a thioether linkage, which is highly susceptible to oxidation to a sulfoxide under prolonged exposure to oxidants[2]. Therefore, strict stoichiometric control of sodium nitrite and an immediate quenching step are mandatory to preserve the thioether moiety.

Experimental Workflow

The following diagram maps the logical progression and phase changes of the reaction.

Workflow for the diazotization of 3-(Phenylsulfanyl)aniline hydrochloride.

Quantitative Data & Materials

To ensure reproducibility, all quantitative parameters are standardized in the tables below.

Table 1: Reagent Stoichiometry and Properties

| Reagent | MW ( g/mol ) | Equivalents | Function / Causality |

| 3-(Phenylsulfanyl)aniline HCl | 237.75 | 1.00 | Substrate; pre-protonated but poorly soluble. |

| Hydrochloric Acid (37%) | 36.46 | 2.50 - 3.00 | Acidic medium; drives |

| Sodium Nitrite ( | 69.00 | 1.05 | Nitrosating agent source; kept to a micro-excess. |

| Sulfamic Acid (or Urea) | 97.09 | 0.10 | Quenching agent; prevents thioether oxidation. |

| Distilled Water | 18.02 | Solvent | Reaction medium; heat sink for exotherm. |

Self-Validating Protocol

This protocol is engineered as a self-validating system . At each critical juncture, the chemist is provided with a distinct visual or chemical cue to verify the success of the previous step before proceeding. This methodology is adapted from established 3[3] and modern 4[4].

Step 1: Preparation of the Amine Suspension

-

In a 100 mL round-bottom flask equipped with a robust magnetic stirrer and an internal temperature probe, suspend 3-(Phenylsulfanyl)aniline hydrochloride (10.0 mmol, 2.38 g) in 15 mL of distilled water.

-

Add 2.5 mL of concentrated HCl (37%).

-

Cool the mixture in an ice-water bath to 0–2 °C.

-

Expert Insight: Vigorous stirring is non-negotiable here. The substrate will form a thick, cloudy suspension. High shear forces are required to maximize the surface area of the solid for the subsequent heterogeneous reaction.

-

Step 2: Preparation of the Nitrosating Agent

-

In a separate vial, dissolve sodium nitrite (10.5 mmol, 724 mg) in 5 mL of cold distilled water.

-

Pre-cool this solution to 0–5 °C to prevent premature degradation of the nitrite.

Step 3: Diazotization (Critical Phase)

-

Using an addition funnel or syringe pump, add the cold

solution dropwise to the vigorously stirred amine suspension. -

Temperature Control: Adjust the addition rate so that the internal temperature never exceeds 5 °C. Aryl diazonium salts are thermodynamically unstable and will undergo dediazoniation (releasing

gas to form a phenol) if allowed to warm[3]. -

Self-Validation Cue 1 (Phase Change): As the addition progresses, observe the reaction medium. The cloudy suspension will gradually thin out and transition into a clear (often yellowish or orange-tinted) solution. This confirms the conversion of the insoluble amine hydrochloride into the highly water-soluble diazonium chloride salt.

Step 4: Equilibration and In-Process Control (IPC)

-

Once addition is complete, continue stirring for 15–20 minutes at 0–5 °C.

-

Self-Validation Cue 2 (Chemical Test): Spot a drop of the reaction mixture onto starch-iodide paper. An immediate, deep blue-black color confirms the presence of a micro-excess of nitrous acid, verifying that all the primary amine has been consumed[4].

Step 5: Quenching (Thioether Protection)

-

To protect the sensitive phenylsulfanyl group from oxidation, the excess

must be neutralized. Add solid sulfamic acid (approx. 1 mmol, 97 mg) in small portions. -

Self-Validation Cue 3 (Quench Verification): You will observe mild effervescence (

gas evolution from the quench). Continue adding trace amounts of sulfamic acid until a repeat starch-iodide test yields no color change. -

The resulting 3-(phenylsulfanyl)benzenediazonium chloride solution is now stable (if kept on ice) and ready for immediate use in downstream applications, such as Sandmeyer trifluoromethylthiolations[2] or azo coupling.

In-Process Control (IPC) Matrix

Table 2: IPC Parameters for Quality Assurance

| Parameter | Analytical Method | Expected Result | Corrective Action / Causality |

| Thermal Stability | Calibrated Thermocouple | 0 - 5 °C | If > 5 °C, halt addition and add salt to ice bath. Prevents phenol formation. |

| Reaction Progress | Visual Inspection | Suspension | If cloudy after 20 mins, amine is unreacted. Check stirring efficiency. |

| Excess | Starch-Iodide Paper | Immediate blue-black color | If negative, add 0.05 eq |

| Quench Verification | Starch-Iodide Paper | No color change | Confirms removal of oxidant, protecting the thioether from oxidation. |

References

-

3-(Phenylsulfanyl)aniline hydrochloride | C12H12ClNS | CID 122164312 PubChem[Link]

-

Organic Syntheses Procedure: o-Tolunitrile (Diazotization Standards) Organic Syntheses (orgsyn.org)[Link]

-

Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent Chemical Science (RSC Publishing)[Link]

Sources

- 1. 3-(Phenylsulfanyl)aniline hydrochloride | C12H12ClNS | CID 122164312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53076K [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Peptide Coupling Strategies for 3-(Phenylsulfanyl)aniline Hydrochloride

Executive Summary

The formation of amide bonds is a foundational transformation in medicinal chemistry and drug development. However, coupling carboxylic acids with deactivated, sterically hindered, or salt-form anilines presents unique synthetic challenges. This application note provides a comprehensive, field-tested guide for performing peptide coupling reactions using 3-(Phenylsulfanyl)aniline hydrochloride . By analyzing the specific electronic and physical properties of this substrate, this guide establishes robust protocols utilizing HATU and T3P® to ensure high yields, minimal epimerization, and streamlined purification.

Mechanistic Causality & Substrate Profiling

To design a self-validating and high-yielding protocol, one must first understand the intrinsic chemical behavior of the amine coupling partner.

Electronic Deactivation:

Unlike highly nucleophilic aliphatic amines, the lone pair of electrons on the aniline nitrogen is delocalized into the aromatic

The Hydrochloride Salt Challenge:

3-(Phenylsulfanyl)aniline is commercially supplied as a hydrochloride salt to prevent oxidative degradation of the sulfide and amine groups, thereby increasing shelf life. In this protonated state (

Crucial Experimental Choice: The first step in any coupling protocol must be the in situ generation of the free amine. This requires at least 1.0 equivalent of a tertiary amine base strictly to neutralize the HCl salt , in addition to the base required to drive the coupling reagent's activation cycle. Failure to account for this stoichiometry is the most frequent cause of sluggish kinetics and low yields.

Caption: Workflow for amide bond formation using 3-(Phenylsulfanyl)aniline HCl.

Reagent Selection Matrix

Selecting the appropriate coupling reagent depends on the scale of the reaction and the stereochemical sensitivity of the carboxylic acid. Below is a comparative data summary for coupling 3-(phenylsulfanyl)aniline.

| Parameter | HATU / DIPEA [1] | T3P / Pyridine [2] | EDC / HOBt |

| Coupling Efficiency | Very High (Fast kinetics) | High (Steady kinetics) | Moderate to Low |

| Epimerization Risk | Moderate (Requires care) | Very Low | Low |

| Byproduct Removal | Chromatography often needed | Simple aqueous wash | Aqueous wash |

| Toxicity Profile | Sensitizer, potentially explosive | Benign, non-allergenic | Sensitizer |

| Best Use Case | Discovery phase, difficult acids | Scale-up, chiral integrity | Routine aliphatic amines |

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Phase)

HATU is the "gold standard" for sterically hindered or electronically deactivated amines [1]. Because HATU can react with the free amine to form an unreactive guanidinium byproduct, a pre-activation strategy is strictly enforced here.

Materials:

-

Carboxylic Acid (1.0 eq)

-

3-(Phenylsulfanyl)aniline hydrochloride (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq total)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Acid Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (1.5 eq). Stir at room temperature for 15 minutes to generate the active HOAt ester.

-

Amine Liberation: In a separate vial, suspend 3-(phenylsulfanyl)aniline hydrochloride (1.1 eq) in a minimum volume of DMF. Add DIPEA (1.5 eq) and vortex until the solution becomes completely homogeneous, indicating successful neutralization of the HCl salt.

-

Coupling: Add the liberated amine solution dropwise to the activated acid mixture.

-

Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The reaction is complete when the active ester is fully consumed.

-

Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x, to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: T3P-Mediated Coupling (Scale-up & Chiral Substrates)

Propylphosphonic anhydride (T3P®) combined with pyridine is exceptionally effective for coupling anilines while suppressing the racemization of

Materials:

-

Carboxylic Acid (1.0 eq)

-

3-(Phenylsulfanyl)aniline hydrochloride (1.1 eq)

-

T3P® (50% w/w solution in EtOAc) (1.5 eq)

-

Pyridine (3.0 eq)

-

Anhydrous Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Suspension: Charge a flask with the carboxylic acid (1.0 eq) and 3-(phenylsulfanyl)aniline hydrochloride (1.1 eq) in EtOAc (0.5 M concentration).

-

Base Addition: Add Pyridine (3.0 eq). The suspension will clarify as the hydrochloride salt is neutralized and the free aniline dissolves into the organic phase.

-

Controlled Activation: Cool the reaction mixture to 0 °C using an ice bath.

-

T3P Addition: Add the T3P® solution (1.5 eq) dropwise over 10 minutes. Causality Note: T3P activation is mildly exothermic; maintaining 0 °C during addition minimizes the transient formation of oxazolone intermediates, thereby preventing epimerization.

-

Coupling: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–16 hours.

-

Workup: Quench the reaction by adding water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The phosphonate byproducts will partition completely into the aqueous phase.

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the highly pure amide product.

Caption: Logical relationship of T3P-mediated activation and coupling.

Troubleshooting & Best Practices

-

Incomplete Conversion: If unreacted carboxylic acid remains, verify that sufficient base was added. The hydrochloride salt of 3-(phenylsulfanyl)aniline acts as a stoichiometric "base sink." Ensure the pH of the reaction mixture (tested via spotting on wet pH paper) is strictly basic (pH > 8).

-

Formation of Guanidinium Byproducts (HATU): If LC-MS indicates a mass corresponding to the amine + HATU adduct, it means the HATU was not fully consumed by the carboxylic acid before the amine was introduced. Strictly adhere to the pre-activation strategy outlined in Protocol A.

-

Oxidation Concerns: The phenylsulfanyl ether is susceptible to oxidation to the sulfoxide or sulfone. Avoid utilizing strong oxidizing conditions or old, peroxide-containing ethereal solvents during workup or chromatography.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

-

Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. Organic Letters, 13(19), 5048-5051. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Yield Optimization for 3-(Phenylsulfanyl)aniline Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(Phenylsulfanyl)aniline hydrochloride (PubChem CID 122164312)[1]. This compound is a critical diaryl thioether building block used in the development of advanced active pharmaceutical ingredients (APIs). Synthesizing diaryl thioethers and isolating them as highly pure hydrochloride salts presents unique challenges, including catalyst poisoning, oxidative side reactions, and hygroscopic product isolation.

This guide is designed for researchers and drug development professionals. It provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, reproducible synthesis.

Mechanistic Workflows & Synthesis Strategies

To synthesize 3-(phenylsulfanyl)aniline, two primary routes are typically employed. Route A utilizes a direct transition-metal-catalyzed C-S cross-coupling (Buchwald-Hartwig or Ullmann type)[2],[3]. Route B relies on a Nucleophilic Aromatic Substitution (SNAr) followed by the reduction of the nitro intermediate.

Figure 1: Primary synthesis routes for 3-(Phenylsulfanyl)aniline hydrochloride.

Comparative Data on Synthesis Routes

| Parameter | Route A: Catalytic C-S Coupling | Route B: SNAr + Reduction |

| Starting Materials | 3-Bromoaniline, Thiophenol | 1-Fluoro-3-nitrobenzene, Thiophenol |

| Typical Overall Yield | 65% - 80% | 85% - 95% |

| Reaction Time | 12 - 24 hours | 4 - 6 hours (SNAr) + 2 hours (Reduction) |

| Key Impurities | Diphenyl disulfide, Dehalogenated aniline | Unreacted nitro intermediate, Azoxy dimers |

| Scalability | Moderate (Catalyst cost, air sensitivity) | High (Cheap reagents, highly robust) |

| Primary Failure Point | Catalyst poisoning, Oxidation of thiol | Incomplete reduction due to S-poisoning of Pd/C |

Detailed Experimental Protocols

To ensure scientific integrity and self-validation, the following protocols incorporate built-in quality control steps.

Protocol 1: Synthesis via SNAr and Iron-Mediated Reduction (Route B)

Expert Insight: This route is industrially preferred. It avoids the use of expensive palladium catalysts, which are highly susceptible to poisoning by the thioether moiety during the reduction phase[4].

Step 1: SNAr Coupling

-

Charge an oven-dried, argon-flushed round-bottom flask with 1-fluoro-3-nitrobenzene (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF (0.5 M).

-

Add thiophenol (1.1 equiv) dropwise at room temperature. Self-Validation: The mixture will turn bright yellow as the highly nucleophilic thiophenolate anion forms.

-

Heat the reaction to 80 °C for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) until the fluoronitrobenzene is fully consumed.

-

Quench with water and extract with EtOAc. Wash the organic layer with 1 M NaOH (to remove unreacted thiophenol), water, and brine. Dry over Na₂SO₄ and concentrate to yield 3-(phenylthio)nitrobenzene.

Step 2: Iron-Mediated Reduction

-

Suspend the 3-(phenylthio)nitrobenzene (1.0 equiv) in a 4:1 mixture of EtOH and water (0.3 M).

-

Add iron powder (5.0 equiv) and NH₄Cl (2.0 equiv).

-

Reflux at 90 °C for 2 hours. Monitor by LC-MS to ensure no hydroxylamine or azoxy intermediates remain.

-

Filter the hot mixture through a pad of Celite to remove iron sludge, washing the pad thoroughly with hot EtOAc.

-

Concentrate the filtrate, extract with EtOAc, wash with brine, dry, and evaporate to yield the free base 3-(phenylsulfanyl)aniline.

Protocol 2: Hydrochloride Salt Formation

Expert Insight: The transition from free base to hydrochloride salt is where most yield is lost due to the hygroscopic nature of the product.

-

Dissolve the crude 3-(phenylsulfanyl)aniline free base in strictly anhydrous methyl tert-butyl ether (MTBE) or diethyl ether (0.2 M).

-

Cool the solution to 0 °C in an ice bath under an argon atmosphere.

-

Dropwise, add 2.0 M HCl in diethyl ether (1.2 equiv). Self-Validation: A white, crystalline precipitate should form immediately. If the solution turns cloudy and an oil separates, water is present.

-

Stir at 0 °C for 30 minutes to ensure complete crystallization.

-

Filter the precipitate rapidly under a blanket of argon, wash with cold anhydrous ether, and dry in a vacuum oven at 40 °C overnight.

Troubleshooting & FAQs

When yields drop, systematic troubleshooting is required to isolate the point of failure.

Figure 2: Diagnostic decision tree for isolating yield-loss mechanisms.

Q1: Why is my yield of the free base so low in the Pd-catalyzed route (Route A)? Cause: Thiophenol is highly susceptible to oxidative dimerization to diphenyl disulfide in the presence of trace oxygen. This consumes the starting material, and the resulting disulfide can oxidatively add to the palladium or copper catalyst, altering the catalytic cycle and severely depressing the yield[2],[3]. Solution: Rigorous Schlenk techniques and solvent degassing (freeze-pump-thaw or sparging with argon for at least 30 minutes) are mandatory. Ensure your base is dry and freshly titrated.

Q2: Why does the reduction of the nitro intermediate stall in Route B? Cause: When reducing 3-(phenylthio)nitrobenzene, standard catalytic hydrogenation (Pd/C, H₂) frequently stalls. The thioether moiety strongly coordinates to the palladium surface, poisoning the catalyst and halting the reaction at the hydroxylamine stage[4]. Solution: To circumvent this, a dissolving metal reduction (e.g., Fe/NH₄Cl or SnCl₂) is highly recommended. It provides quantitative yields without the risk of catalyst deactivation.

Q3: How do I prevent gummy precipitates during hydrochloride salt formation? Cause: 3-(Phenylsulfanyl)aniline hydrochloride is highly hygroscopic. The presence of water in the reaction mixture or the use of aqueous HCl causes the salt to "oil out" as a gummy residue rather than crystallizing as a pure powder. Solution: Use strictly anhydrous solvents (e.g., dry MTBE or diethyl ether) and an anhydrous HCl source, such as 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane. Perform the addition at 0 °C to promote rapid nucleation over oiling out.

Q4: What is the best solvent and base combination for the SNAr step? Cause: Nucleophilic aromatic substitution requires a polar aprotic solvent to solvate the potassium thiophenolate ion effectively, maximizing its nucleophilicity while leaving the anion relatively "naked." Solution: DMF or DMSO combined with K₂CO₃ or Cs₂CO₃ at 80–100 °C provides the optimal environment. Ensure the reaction is kept under an inert atmosphere to prevent thiophenol oxidation before it can react with the 1-fluoro-3-nitrobenzene.

References

-

PubChem Compound Summary for CID 122164312 Title: 3-(Phenylsulfanyl)aniline hydrochloride Source: National Center for Biotechnology Information (NIH) URL:[Link]

-

Recent Advances of Pd/C-Catalyzed Reactions Title: Recent Advances of Pd/C-Catalyzed Reactions Source: MDPI (Catalysts) URL:[Link]

-

Copyright Undertaking - PolyU Electronic Theses Title: Development of Synthetic Protocols for Thioethers (Pd-Catalyzed C-S Coupling) Source: The Hong Kong Polytechnic University URL:[Link]

Sources

Technical Support Center: Purification & Troubleshooting for 3-(Phenylsulfanyl)aniline Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(Phenylsulfanyl)aniline hydrochloride (CAS 92902-55-1)[1].

Because this molecule features both a nucleophilic thioether linkage and an anilinium salt moiety, it presents unique purification challenges. The dual reactivity means the compound is susceptible to both amine-directed degradation and sulfur-directed oxidation[2][3]. This guide provides field-proven, self-validating methodologies to diagnose impurity profiles and execute high-yield purifications.

Part 1: Diagnostic FAQs & Troubleshooting

Q: My sample has developed a yellow/brown discoloration over time. Is the compound degrading? A: Yes. The free aniline moiety is highly susceptible to aerial oxidation, which generates colored quinoid-like impurities[4]. Furthermore, the thioether sulfur atom is electron-rich and easily oxidized by atmospheric oxygen or trace peroxides[3]. To mitigate this, always store the hydrochloride salt under an inert argon atmosphere at -20°C, protected from light.

Q: LC-MS analysis of my crude batch shows +16 Da and +32 Da mass shifts. What are these byproducts? A: These mass shifts perfectly correspond to the sulfoxide (+16 Da) and sulfone (+32 Da) oxidation products of the thioether group[5][6]. Because these oxidized impurities possess a significantly higher dipole moment than the parent thioether, they cannot be efficiently removed by simple non-polar solvent washes and require selective recrystallization (See Protocol B).

Q: How do I remove unreacted thiophenol or diphenyl disulfide left over from the synthesis? A: Thiophenol and its oxidized dimer (diphenyl disulfide) are non-basic, lipophilic impurities. Because your target compound is an amine hydrochloride, you can leverage its pH-dependent solubility[2]. By performing a controlled acid-base extraction, you convert the target into a lipophilic free base, wash away the neutral impurities, and then re-precipitate the pure hydrochloride salt[7][8] (See Protocol A).

Part 2: Quantitative Data & Impurity Profiling

Before initiating purification, identify your primary contaminants. Use the table below to match your analytical data with the correct purification strategy.

| Impurity Type | Chemical Nature | Mass Shift (LC-MS) | Polarity vs. Target | Recommended Removal Strategy |

| Sulfoxide | Oxidized Thioether | +16 Da | Higher (More Polar) | Protocol B: Recrystallization |

| Sulfone | Over-oxidized Thioether | +32 Da | Highest (Most Polar) | Protocol B: Recrystallization |

| Diphenyl Disulfide | Neutral Dimer | N/A (Non-ionizing) | Lower (Highly Lipophilic) | Protocol A: Acid-Base Extraction |

| Thiophenol | Unreacted Precursor | N/A (Negative Ion Mode) | Lower (Lipophilic) | Protocol A: Acid-Base Extraction |

| Quinoids | Aniline Oxidation | Variable | Variable | Protocol A followed by Protocol B |

Part 3: Purification Workflows

The following decision tree dictates the logical flow of impurity removal based on the physical chemistry of the contaminants.

Workflow for the diagnostic profiling and purification of 3-(phenylsulfanyl)aniline hydrochloride.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Acid-Base Extraction (For Neutral/Lipophilic Impurities)

Causality: Converting the water-soluble hydrochloride salt to the organic-soluble free base allows for the physical separation of non-basic impurities (like disulfides) through liquid-liquid phase partitioning[4][7].

-

Free-Basing: Suspend 10 g of crude 3-(Phenylsulfanyl)aniline hydrochloride in 100 mL of deionized water. Slowly add 1M NaOH dropwise under vigorous stirring.

-

Self-Validation Check: Test the aqueous phase with pH indicator paper. It must be ≥ 10. If the pH is lower, the amine remains protonated and water-soluble, leading to massive yield loss during extraction.

-

-

Extraction: Add 100 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to the basic aqueous mixture. Transfer to a separatory funnel, shake gently, and vent. Separate the organic layer. Repeat the extraction twice more with 50 mL portions of solvent.

-

Self-Validation Check: Spot the remaining aqueous layer on a TLC plate and visualize under UV 254 nm. The absence of UV-active spots confirms the complete extraction of the free base.

-

-

Washing: Combine the organic extracts and wash with 50 mL of saturated brine. Dry the organic layer over anhydrous

for 15 minutes, then filter. -

Re-acidification: Cool the organic filtrate in an ice bath to 0°C. Vigorously stir and dropwise add a stoichiometric excess of 2M HCl in diethyl ether[2][9].

-

Self-Validation Check: The immediate formation of a white to off-white crystalline precipitate confirms successful anilinium salt generation. Stop the addition when the supernatant tests acidic (pH ~2). Over-acidification can promote degradation.

-

-

Isolation: Filter the precipitate under a vacuum, wash with cold diethyl ether, and dry under a high vacuum.

Protocol B: Selective Recrystallization (For Polar Oxidation Products)

Causality: Sulfoxides and sulfones have higher dipole moments and distinct lattice energies compared to the parent thioether[5]. By utilizing a solvent system where polar impurities remain highly solvated at low temperatures, the less polar target salt selectively crystallizes out of the matrix.

-

Dissolution: Place the crude hydrochloride salt in a round-bottom flask. Add a minimum volume of boiling absolute ethanol (EtOH) until the solid just dissolves.

-

Self-Validation Check: The solution must become completely transparent. If insoluble particulates remain, perform a rapid hot filtration to remove inorganic salts or highly insoluble polymeric impurities.

-

-

Antisolvent Addition: Remove the flask from the heat source. While the solution is still hot, slowly add diethyl ether (antisolvent) dropwise while swirling.

-

Self-Validation Check: Stop adding ether the moment a slight, persistent turbidity (cloudiness) is observed. This turbidity indicates the exact saturation point has been reached.

-

-

Crystallization: Allow the flask to cool to room temperature undisturbed, then transfer to a 4°C refrigerator overnight.

-

Self-Validation Check: If the compound "oils out" (forms a biphasic liquid) instead of forming distinct crystals, the cooling rate was too fast or too much antisolvent was added. If this occurs, reheat the mixture until homogeneous and cool it much slower.

-

-

Harvesting: Collect the purified crystals via vacuum filtration, wash with a minimal amount of ice-cold 1:1 EtOH/Ether, and dry under a vacuum.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122164312, 3-(Phenylsulfanyl)aniline hydrochloride. Retrieved from[Link]

-

Organic Syntheses. Preparation and Purification of Aniline Derivatives. Retrieved from [Link]

-

MDPI. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from[Link]

-

LookChem. Purification of Aniline. Retrieved from [Link]

Sources

- 1. 3-(Phenylsulfanyl)aniline hydrochloride | C12H12ClNS | CID 122164312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 4. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]

- 9. Aniline hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Technical Support Center: Preventing Thioether Oxidation in 3-(Phenylsulfanyl)aniline HCl Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical, yet often overlooked, challenge in organic synthesis and drug development: the unintended oxidation of the thioether linkage in 3-(Phenylsulfanyl)aniline hydrochloride (also known as 3-(phenylthio)aniline HCl).

When utilizing this molecule as a building block—such as in amide couplings, Buchwald-Hartwig aminations, or reductive aminations—the primary amine is the intended reactive site. However, the sulfur atom is highly vulnerable to electrophilic oxidants. This guide provides the mechanistic causality behind this degradation, diagnostic workflows, and self-validating protocols to ensure absolute scientific integrity in your synthetic steps.

Mechanistic Context: The Causality of Thioether Oxidation

To prevent oxidation, we must first understand the causality. The thioether (sulfanyl) group is inherently nucleophilic. During reactions, it is susceptible to oxidation by reactive oxygen species (ROS), dissolved atmospheric oxygen, and trace hydroperoxides, rapidly converting into a sulfoxide (-S(=O)-) and eventually a sulfone (-SO₂-)[1].

While the hydrochloride salt form provides some stability by protonating the amine, synthetic workflows (like amide coupling) require the addition of a tertiary amine base (e.g., DIPEA, TEA) to liberate the free amine. This deprotonation increases the electron density across the aromatic ring, inadvertently making the meta-positioned thioether even more nucleophilic and prone to oxidation. Furthermore, ethereal solvents (like THF or Dioxane) naturally form hydroperoxides over time; thioethers act as hydroperoxide decomposers, oxidizing themselves in the process[2].

Diagnostic Workflow

Use the following logic tree to diagnose and resolve sulfoxide formation in your reaction mixtures.

Diagnostic workflow for identifying and resolving thioether oxidation during amine-directed synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing a +16 Da mass shift in my LC-MS during an amide coupling with 3-(Phenylsulfanyl)aniline. What is the root cause? A: A +16 Da shift indicates the oxidation of the thioether to a sulfoxide. This is typically caused by dissolved oxygen in the solvent or trace hydroperoxides if you are using ethereal solvents. Thioethers readily react with hydroperoxides, acting as decomposers[2]. To resolve this, switch to freshly distilled, peroxide-free solvents (like DMF or DCM) and rigorously degas them prior to adding your reagents[3].

Q2: Is bubbling nitrogen (sparging) sufficient to prevent this oxidation? A: For highly sensitive thioethers, standard sparging is often insufficient as it leaves residual dissolved oxygen. Freeze-Pump-Thaw (FPT) is the gold standard, removing virtually all dissolved gases[4]. If FPT is not feasible due to volume constraints, an improved inert gas bubbling method utilizing a one-way ventilation pathway alongside the gas inlet can achieve up to 94% of the efficiency of FPT[5].

Q3: Can I use antioxidants to protect the thioether during the reaction? A: Yes, but the scavenger must not interfere with your primary amine reaction. Secondary antioxidants, such as phosphites or sacrificial aliphatic thioethers (e.g., dimethyl sulfide), can decompose hydroperoxides into non-reactive products without competing with the aniline for electrophiles[2]. Do not use primary thiols (like DTT or BME) as they are highly nucleophilic and will compete for coupling sites[6].

Quantitative Data: Deoxygenation Efficiency

To choose the correct solvent preparation method, compare the empirical efficiencies of standard degassing techniques.

| Deoxygenation Method | O₂ Removal Efficiency | Time Required | Best Application | Self-Validation Metric |

| Freeze-Pump-Thaw (FPT) | > 99% | 60 - 90 mins | Highly sensitive catalytic or coupling reactions. | No bubbles observed during the final thaw cycle[7]. |

| Ventilated Sparging (Ar) | ~ 94% | 30 - 60 mins | Scale-up reactions where FPT is impractical[5]. | Dissolved O₂ sensor reads < 1 ppm. |

| Standard Sparging (N₂) | 60 - 70% | 30 mins | General storage of robust solvents[4]. | N/A (Prone to inconsistency). |

| Sonication under Vacuum | ~ 50% | 5 - 10 mins | HPLC solvent preparation[4]. | Cessation of micro-bubble formation. |

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that you can empirically verify the success of the protocol before proceeding to the next step.

Protocol 1: Rigorous Solvent Deoxygenation via Freeze-Pump-Thaw (FPT)

This protocol completely removes dissolved gases that cause thioether oxidation[4],[7].

-

Preparation: Transfer the desired reaction solvent (e.g., DMF, DCM) into a heavy-wall Schlenk flask or Straus flask. Critical: Do not fill the flask more than 50% full to allow for safe expansion during thawing[7].

-

Freezing: Seal the flask and immerse it in a liquid nitrogen (LN₂) dewar until the solvent is completely frozen solid.

-

Pumping: Open the flask to a high-vacuum line for 2 to 3 minutes to evacuate the headspace[4].

-

Thawing: Close the vacuum valve and remove the flask from the LN₂. Allow it to thaw completely in a room-temperature water bath.

-

Self-Validation Step: During the thaw, observe the liquid closely. You will see bubbles evolving as trapped gases escape. The system is validated as fully degassed only when a complete thaw cycle yields absolutely zero bubbling[7].

-

Iteration: Repeat steps 2–4 (usually 3 to 4 cycles) until the self-validation metric is met. Backfill with ultra-pure Argon.